Formic acid (ammonium salt)
Overview
Description
Formic acid (ammonium salt), also known as ammonium formate, is the ammonium salt of formic acid. It is a colorless, hygroscopic, crystalline solid with the chemical formula CH₅NO₂. This compound is widely used in various chemical processes and research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium formate is typically prepared by neutralizing formic acid with ammonia gas. The reaction is straightforward and involves the following steps:
- Formic acid is dissolved in water.
- Ammonia gas is bubbled through the solution until the pH reaches 7-7.5.
- The solution is then cooled to -5°C, and the resulting ammonium formate is filtered out .
Industrial Production Methods: In industrial settings, ammonium formate can be produced by reacting formic acid with ammonium carbonate or ammonium bicarbonate. This method is efficient and yields high-purity ammonium formate suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Ammonium formate undergoes several types of chemical reactions, including:
Decomposition: When heated, ammonium formate decomposes into formamide and water.
Reductive Amination: Ammonium formate can be used in the reductive amination of aldehydes and ketones, forming secondary amines.
Common Reagents and Conditions:
Palladium on Carbon (Pd/C): Used as a catalyst in reduction reactions.
Dilute Acids: Used to obtain formic acid from ammonium formate.
Major Products:
Formamide: Formed by the decomposition of ammonium formate.
Hydrogen Gas: Produced during reduction reactions.
Secondary Amines: Formed during reductive amination.
Scientific Research Applications
Ammonium formate has a wide range of applications in scientific research, including:
Chromatography and Electrophoresis: Used as a buffer component in high-performance liquid chromatography (HPLC) and capillary electrophoresis.
Protein Crystallization: Utilized in the crystallization of proteins for X-ray diffraction studies.
Reduction Reactions: Acts as a hydrogen source in the reduction of aromatic nitro compounds to corresponding amines.
Formylation Reactions: Used as a formylating agent for the synthesis of N-formyl amino acid esters.
Mechanism of Action
The mechanism by which ammonium formate exerts its effects varies depending on the reaction:
Reduction Reactions: Ammonium formate decomposes to produce hydrogen gas, which is adsorbed onto the surface of palladium metal.
Reductive Amination: Ammonium formate provides the necessary hydrogen atoms for the reduction of imines to secondary amines.
Comparison with Similar Compounds
Ammonium formate is unique compared to other similar compounds due to its dual role as both a hydrogen source and a formylating agent. Similar compounds include:
Sodium Formate: Used primarily as a reducing agent and in the production of formic acid.
Potassium Formate: Used in de-icing and as a heat transfer fluid.
Calcium Formate: Used as a feed additive and in concrete setting acceleration.
Ammonium formate stands out due to its versatility and wide range of applications in both laboratory and industrial settings.
Properties
IUPAC Name |
azane;formic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTDIZULWFCMLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)O.N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
63.056 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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